molecular formula C10H13N3O2 B2649565 N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1385416-58-9

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2649565
CAS No.: 1385416-58-9
M. Wt: 207.233
InChI Key: FEABIJIYVBRPQR-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid with 1-cyanoethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized heterocycles.

Scientific Research Applications

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, leading to modulation of biological pathways. The cyanoethyl group can further enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
  • N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
  • N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-4-8-9(7(3)15-13-8)10(14)12-6(2)5-11/h6H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEABIJIYVBRPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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